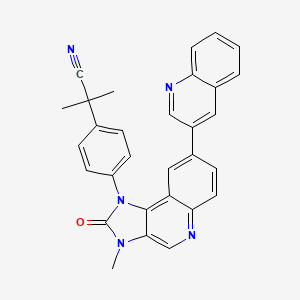

VPC-13566

説明

“2-(7-methyl-1H-indol-3-yl)quinoline” is a compound that contains a quinoline and an indole group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-(7-methyl-1H-indol-3-yl)quinoline” consists of a quinoline group attached to an indole group at the 2-position . The indole group is substituted at the 7-position with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(7-methyl-1H-indol-3-yl)quinoline” include a molecular formula of C18H13FN2, an average mass of 276.308 Da, and a monoisotopic mass of 276.106262 Da .科学的研究の応用

前立腺がん治療

VPC-13566は、前立腺がん治療における重要な薬物標的であるアンドロゲン受容体(AR)の有効な阻害剤として同定されています . これは、CRPCに関連するすべての24のAR変異体に対してARシグナル伝達軸を効果的に不活性化します .

抗アンドロゲン抵抗性

This compoundは、効果的な去勢抵抗性前立腺がん(CRPC)療法を開発するために不可欠な抗アンドロゲン抵抗性を付与することが判明しています .

AR転写活性阻害

This compoundは、in vitroにおけるAR転写活性の阻害だけでなく、AR依存性前立腺がん(PCa)細胞株の増殖にも効果的です .

PSMAタンパク質およびmRNA発現の上方制御

This compoundは、LNCaP細胞におけるPSMAタンパク質およびmRNA発現の上方制御が観察されています . これは、PSMAを標的とする治療の効果を高める可能性があります。

PSA分泌の遮断

This compoundは、LNCaP細胞におけるPSA分泌の遮断が観察されています . これは、前立腺がんの進行を制御するために使用できる可能性があります。

68Ga–PSMA取り込みの強化

This compoundは、細胞数で正規化された68Ga–PSMA取り込みの強化が観察されています . これは、PSMA標的放射性リガンド療法の効果を高める可能性があります。

将来の方向性

作用機序

Target of Action

VPC-13566, also known as 2-(7-methyl-1H-indol-3-yl)quinoline, is a small molecule that specifically targets the Binding Function 3 (BF3) site of the androgen receptor (AR) . The AR is a pivotal drug target for the treatment of prostate cancer, including its lethal castration-resistant (CRPC) form .

Mode of Action

this compound potently inhibits AR transcriptional activity by displacing the BAG1L peptide from the BF3 pocket . This displacement inhibits the growth of various prostate cancer cell lines, including enzalutamide-resistant cell lines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen receptor signaling pathway. By inhibiting the AR transcriptional activity, this compound disrupts the normal function of the AR signaling pathway, which is crucial for the growth and progression of prostate cancer .

Pharmacokinetics

The pharmacokinetic analysis of this compound demonstrated moderate metabolic stability of the compound, with one primary and two medium-level glucuronides established as dominant biotransformation products . .

Result of Action

The inhibition of AR transcriptional activity by this compound results in the suppression of the growth of various prostate cancer cell lines, including those resistant to other treatments . It also reduces the growth of AR-dependent prostate cancer xenograft tumors in mice .

特性

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes VPC-13566 a promising compound for treating prostate cancer, particularly in the context of resistance to current therapies?

A1: this compound targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR) [, , ]. This is a novel mechanism of action compared to existing anti-androgens like enzalutamide, which primarily target the hormone binding pocket. Tumors often develop resistance to these existing therapies due to mutations in the AR hormone binding site. By targeting the BF3 pocket, this compound offers a potential solution to overcome this resistance [, ].

Q2: How does this compound exert its anti-cancer effects at the molecular level?

A2: this compound binds to the BF3 pocket of the AR, disrupting critical protein-protein interactions essential for AR activity []. Specifically, it has been shown to displace the BAG1L peptide, a co-regulator protein that normally interacts with the BF3 pocket []. This disruption ultimately inhibits AR transcriptional activity, reducing the expression of AR target genes like PSA and TMPRSS2, and thereby inhibiting the growth of prostate cancer cells [, ]. Additionally, this compound has been demonstrated to block the translocation of AR into the nucleus, further hindering its activity [].

Q3: What evidence supports the efficacy of this compound in preclinical models of prostate cancer?

A3: this compound has demonstrated significant anti-proliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines []. It effectively reduces prostate-specific antigen (PSA) levels in these cell lines and inhibits the growth of AR-dependent prostate cancer xenograft tumors in mice [, ]. These findings suggest that this compound could be a viable treatment option for patients with advanced prostate cancer, including those who have developed resistance to current therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)

![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)

![(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B1683964.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)

![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)

![4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683968.png)

![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)

![N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683973.png)